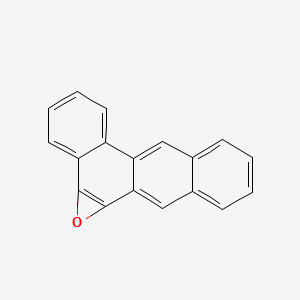

Benzanthracene-5,6-oxide

Description

Context within Polycyclic Aromatic Hydrocarbon (PAH) Epoxide Chemistry

Benzanthracene-5,6-oxide is an arene oxide derivative of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene. ebi.ac.uk PAHs are a class of organic compounds made up of fused aromatic rings that are widespread environmental contaminants, often formed from the incomplete combustion of organic materials. perlego.com The biological and chemical activity of many PAHs is linked to their metabolic activation into more reactive species, primarily epoxides. iarc.fr This metabolic conversion to oxides and dihydrodiols is a critical step, as these intermediates can be further oxidized to diol epoxides, which are ultimate DNA-reactive metabolites. iarc.fr

This compound is specifically classified as a "K-region" epoxide. ebi.ac.ukresearchgate.net The "K-region" refers to an electron-rich, isolated double bond in a phenanthrene-like fragment of a PAH molecule that is readily susceptible to epoxidation. researchgate.net These K-region epoxides, such as benzo[a]pyrene-4,5-oxide (B1217752) and benz[a]anthracene-5,6-oxide, are known to be reactive with nucleophilic compounds. researchgate.net Their chemistry is distinct from that of "bay-region" diol epoxides, which are formed on an angular benzo-ring where the epoxide group is part of a sterically hindered "bay," a structural feature often associated with high carcinogenic activity. researchgate.netnih.gov The reactivity and stability of this compound are influenced by factors such as solvent polarity; it undergoes hydrolysis in aqueous solutions to form dihydrodiol derivatives but is more stable in non-polar solvents.

Significance as a Mechanistic Probe in Biotransformation Studies

This compound serves as a crucial mechanistic probe for elucidating the pathways of PAH biotransformation. Its primary biological formation route involves the metabolic oxidation of the parent compound, benz[a]anthracene, at the 5,6-bond, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Studies using rat liver microsomes have shown that this epoxidation yields the oxide as a reactive intermediate. The stereoselective formation of specific enantiomers, such as benz[a]anthracene (+)-(5S,6R)-oxide, has been demonstrated using purified and reconstituted systems containing specific cytochrome P-450 isoforms. nih.gov

Overview of Current Research Trajectories

Current research involving this compound follows several key trajectories. A significant area of focus remains its role in chemical carcinogenesis. Studies investigate its ability to cause DNA damage and mutations in various biological systems. As a reactive metabolite, it can form DNA adducts, which are considered critical initiating events in the development of cancer. iarc.fr Therefore, it is used as a model compound to understand the mechanisms by which K-region epoxides contribute to the genotoxicity of their parent PAHs. ebi.ac.uk

In organic chemistry, the reactivity of this compound is explored to understand how chemical structure influences reaction pathways. Research has shown that substituents on the aromatic ring system can significantly alter the solvolytic reactivity of the epoxide, providing insights into structure-activity relationships. It also serves as a precursor for the chemical synthesis of various derivatives with unique structural features.

Furthermore, this compound has applications in environmental science. It is used as an analytical marker for monitoring the extent of PAH contamination in environmental samples like soil and sediment. Additionally, its biotransformation by microorganisms is a promising area of research for environmental remediation. Studies on the degradation of its parent compound, benz[a]anthracene, by bacterial strains help to identify metabolic pathways that can reduce the toxicity of PAHs in contaminated environments.

Structure

2D Structure

3D Structure

Properties

CAS No. |

790-60-3 |

|---|---|

Molecular Formula |

C18H10O |

Molecular Weight |

242.3 g/mol |

IUPAC Name |

3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),2(4),5,7,9,11,13,15,17-nonaene |

InChI |

InChI=1S/C18H10O/c1-2-6-12-10-16-15(9-11(12)5-1)13-7-3-4-8-14(13)17-18(16)19-17/h1-10H |

InChI Key |

ZAPZRSTXADAUHS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C5=C3O5 |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C5=C3O5 |

Other CAS No. |

790-60-3 |

Synonyms |

5,6-epoxybenz(a)anthracene benz(a)anthracene-5,6-epoxide benzanthracene-5,6-oxide |

Origin of Product |

United States |

Chemical Synthesis and Structural Transformations of Benzanthracene 5,6 Oxide

Chemical Epoxidation Methodologies

The primary route for the chemical synthesis of benzanthracene-5,6-oxide involves the electrophilic epoxidation of the parent benz[a]anthracene. This method takes advantage of the electron-rich nature of the 5,6-double bond, also known as the K-region, making it susceptible to attack by electrophilic oxidizing agents.

Electrophilic Epoxidation using Peracids (e.g., m-Chloroperbenzoic Acid)

A widely employed and effective method for the synthesis of this compound is the reaction of benz[a]anthracene with a peracid, such as meta-chloroperbenzoic acid (m-CPBA). This reaction is typically carried out in an inert solvent like dichloromethane. The peracid delivers an oxygen atom to the electron-rich 5,6-bond of the benz[a]anthracene molecule, resulting in the formation of the corresponding epoxide. The use of electron-withdrawing groups on the peroxyacid has been observed to increase the reaction rate. masterorganicchemistry.com

The general reaction can be depicted as follows: Benz[a]anthracene + m-CPBA → this compound + m-Chlorobenzoic acid

This method is a type of stereospecific syn-addition, where both C-O bonds of the epoxide are formed on the same face of the original double bond. masterorganicchemistry.com

Mechanistic Aspects of Oxygen Transfer Reactions

The epoxidation of alkenes and polycyclic aromatic hydrocarbons with peracids is a well-studied reaction. masterorganicchemistry.comacs.org The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism." In this transition state, the peracid transfers an oxygen atom to the double bond while the peracid's proton is transferred to its own carbonyl oxygen.

Kinetic studies have shown that the rate of epoxidation is enhanced by the presence of an acid catalyst. acs.org For instance, the addition of trifluoroacetic acid to the reaction of (Z)-cyclooctene with m-CPBA resulted in a significant rate increase. acs.org This acceleration is attributed to the complexation of the peroxy acid with the undissociated acid catalyst, which makes the peroxy acid a more potent electrophile. acs.org

Reactivity Studies and Derivatization

The reactivity of this compound is dominated by the strain of the three-membered epoxide ring, making it susceptible to nucleophilic attack and ring-opening reactions. These reactions are of particular interest in understanding the metabolic fate and biological activity of benz[a]anthracene.

Solvolysis Mechanisms and Reaction Kinetics in Aqueous Solutions

In aqueous solutions, this compound undergoes solvolysis, specifically hydrolysis, to yield the corresponding trans-5,6-dihydrodiol. This reaction proceeds via a nucleophilic attack of a water molecule on one of the carbon atoms of the epoxide ring, leading to ring opening. The reaction can be acid-catalyzed, where protonation of the epoxide oxygen makes the ring more susceptible to nucleophilic attack.

Kinetic studies on the hydrolysis of related polycyclic aromatic hydrocarbon epoxides, such as 7-methylbenz[a]anthracene (B135024) diol epoxide, have been conducted to determine their stability in aqueous media. For example, the half-life for the hydrolysis of 7-methylbenz[a]anthracene diol epoxide in water was found to be 138 minutes. nih.gov

Influence of Solvent Polarity on Epoxide Stability

The stability of this compound is significantly influenced by the polarity of the solvent. In polar, protic solvents such as water, the epoxide is relatively unstable and readily undergoes solvolysis. Conversely, in non-polar solvents like benzene, the epoxide is more stable. The stability of polycyclic aromatic hydrocarbons and their derivatives in various organic solvents has been the subject of numerous studies. pjoes.comresearchgate.net For instance, some PAHs have been shown to be stable for extended periods when stored in solvents like acetonitrile (B52724) at low temperatures. researchgate.net However, photodegradation can occur when solutions are exposed to light, leading to the formation of various oxidation products. pjoes.com

Substituent Effects on Reaction Rates and Pathways

The presence of substituents on the benz[a]anthracene ring system can significantly impact the reactivity of the corresponding 5,6-oxide. acs.orgacs.org Electron-donating groups are known to accelerate the rate of solvolysis, while electron-withdrawing groups tend to hinder it.

Research on the solvolysis of K-region arene oxides has provided insights into these substituent effects. acs.orgacs.org For example, a study on the effect of fluoro substituents on the reactivity of 7-methylbenz[a]anthracene diol epoxides found that a fluorine atom at the 10-position had little effect on the rate of hydrolysis compared to the unsubstituted compound. nih.gov This suggests that the electronic influence of a substituent on the reactivity of the epoxide ring is dependent on its position on the aromatic nucleus. nih.gov The introduction of methyl groups has also been shown to alter reaction pathways and product distributions.

Interactive Data Table: Hydrolysis Half-lives of Substituted Benz[a]anthracene Diol Epoxides nih.gov

| Compound | Solvent | Half-life (t₁/₂) in minutes |

| 7-methylbenz[a]anthracene diol epoxide | Water | 138 |

| 10-F-7-methylbenz[a]anthracene diol epoxide | Water | 115 |

| 7-methylbenz[a]anthracene diol epoxide | 0.1 M Tris-HCl buffer (pH 7.0) | 93 |

| 10-F-7-methylbenz[a]anthracene diol epoxide | 0.1 M Tris-HCl buffer (pH 7.0) | 83 |

Synthetic Utility as a Precursor for Novel Organic Compounds

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds, primarily due to the reactivity of its epoxide ring. The strained three-membered ether ring is susceptible to nucleophilic attack, leading to the formation of new derivatives. This reactivity allows chemists to introduce new functional groups and build more complex molecular architectures.

One of the most common transformations of this compound is its hydrolysis to the corresponding trans-5,6-dihydrodiol. This reaction can occur under aqueous conditions and is also a key step in the metabolic processing of benz[a]anthracene in biological systems. The resulting dihydrodiols can be further functionalized, serving as precursors for other derivatives. The solvolytic reactivity of the epoxide, and thus the formation of these derivatives, is significantly influenced by the solvent polarity and the presence of substituents on the aromatic ring system. For instance, electron-donating groups can accelerate the rate of solvolysis, while electron-withdrawing groups can hinder it.

Beyond simple hydrolysis, the epoxide ring of this compound and related arene oxides can undergo cycloaddition reactions. While specific examples for this compound are not extensively detailed in the provided literature, the reactivity of the K-region (the 5,6-bond) suggests its potential as a synthon in [4+2] cycloaddition reactions. For instance, photosensitized oxidation with singlet oxygen can lead to the formation of a dioxetane intermediate, which then cleaves to yield the epoxide. This type of reactivity highlights the potential for this class of compounds to participate in pericyclic reactions to construct novel polycyclic and heterocyclic systems.

The reactivity of the epoxide with various nucleophiles opens up pathways to a range of derivatives. For example, reaction with amines would yield amino alcohol derivatives, while reaction with thiols could produce sulfur-containing analogues. These reactions provide a basis for the synthesis of novel compounds with potentially interesting biological or material properties. The downstream products of benzanthracene-5,6-dione, which can be formed from the epoxide, include cis-5,6-dihydroxy-5,6-dihydrobenzanthracene and dibenzo[a,c]anthracene, showcasing the potential for skeletal rearrangement and further functionalization.

Stereoselective Formation of Oxide Isomers

The formation of this compound, particularly in biological systems, is often a stereoselective process, leading to a non-racemic mixture of enantiomers. This stereoselectivity is primarily governed by the action of cytochrome P-450 enzymes during the metabolic epoxidation of the parent hydrocarbon, benz[a]anthracene. nih.gov The specific isoforms of cytochrome P-450 involved can significantly influence the enantiomeric composition of the resulting oxide.

Research has demonstrated that the enantiomeric ratio of benz[a]anthracene 5,6-oxide can vary depending on the metabolic conditions. For example, studies using rat liver microsomes have shown different enantiomeric excesses depending on whether the rats were untreated or pre-treated with inducers of cytochrome P-450 enzymes such as phenobarbital (B1680315) or 3-methylcholanthrene.

Enantiomeric Ratio of Benz[a]anthracene 5,6-Oxide Formed by Rat Liver Microsomes

| Treatment | (+)-(5S,6R)-oxide : (-)-(5R,6S)-oxide Ratio |

|---|---|

| Control (untreated) | Data not available in provided search results |

| Phenobarbital-treated | Data not available in provided search results |

| 3-Methylcholanthrene-treated | Data not available in provided search results |

A detailed study on the metabolism of 12-methylbenz[a]anthracene (12-MBA) provides a clear example of this stereoselectivity. The enantiomeric ratios of the resulting 12-methylbenz[a]anthracene-5,6-oxide were determined after metabolism by liver microsomes from rats with different pre-treatments.

Enantiomeric Ratio of 12-Methylbenz[a]anthracene-5,6-oxide Formed by Rat Liver Microsomes

| Treatment | (5S,6R)-epoxide : (5R,6S)-epoxide Ratio |

|---|---|

| Untreated | 73 : 27 nih.govnih.gov |

| Phenobarbital-treated | 78 : 22 nih.govnih.gov |

| 3-Methylcholanthrene-treated | 99 : 1 nih.govnih.gov |

Furthermore, the subsequent enzymatic hydration of these chiral epoxides by epoxide hydrolase is also a stereoselective process. The enantiomers of the epoxide are often hydrated at different rates and can lead to the formation of dihydrodiols with high enantiomeric purity. In the case of 12-methylbenz[a]anthracene, the optically pure (+)-(5S,6R)-epoxide is hydrated predominantly at the C(6) position to form the corresponding trans-5,6-dihydrodiol with a high enantiomeric excess. nih.govnih.gov In contrast, the (-)-(5R,6S)-epoxide is hydrated at both the C(5) and C(6) positions at nearly equal rates. nih.govnih.gov This demonstrates that the stereochemistry of the initial epoxidation and the subsequent enzymatic reactions are critical in determining the final stereochemical outcome of the metabolic products.

Enantiomeric Ratio of 12-Methylbenz[a]anthracene-trans-5,6-dihydrodiol from Hydration of Optically Pure Epoxide Enantiomers

| Starting Epoxide Enantiomer | (5S,6S)-dihydrodiol : (5R,6R)-dihydrodiol Ratio |

|---|---|

| (+)-(5S,6R)-epoxide | 97 : 3 nih.govnih.gov |

| (-)-(5R,6S)-epoxide | 57 : 43 nih.govnih.gov |

Enzymatic and Microbial Biotransformation of Benzanthracene 5,6 Oxide

Cytochrome P450 (CYP)-Mediated Epoxidation of Benz[a]anthracene

The primary biological pathway for the formation of benzanthracene-5,6-oxide is the epoxidation of the parent compound, benz[a]anthracene, at its K-region (the 5,6-double bond). This metabolic activation is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases. nih.govwur.nl These enzymes are central to the metabolism of many xenobiotics, including polycyclic aromatic hydrocarbons (PAHs). researchgate.netscielo.org.mx The general reaction involves the insertion of one atom of molecular oxygen into the substrate to form the epoxide, while the other oxygen atom is reduced to water. wur.nlmsu.ru

Multiple cytochrome P450 isoforms are involved in the metabolic activation of PAHs, with varying degrees of specificity and efficiency. nih.gov The expression of these enzymes can be induced by exposure to PAHs and other chemicals through the aryl hydrocarbon receptor (AhR) signaling pathway. researchgate.netscielo.org.mx

CYP1A1 and CYP1B1: These two isoforms are considered the principal enzymes responsible for the metabolic activation of PAHs like benz[a]anthracene. researchgate.netscielo.org.mx They exhibit high catalytic activity in converting PAHs into epoxide intermediates. researchgate.net Studies have shown that CYP1A1 and CYP1B1 can activate a variety of procarcinogens to produce genotoxic epoxides. preprints.org CYP1A1 is primarily found in extrahepatic tissues, such as the lungs, making it particularly significant in the activation of inhaled carcinogens. nih.govnih.gov CYP1B1 also plays a crucial role, as demonstrated in gene-knockout mice, which showed decreased tumor formation when treated with certain PAHs. researchgate.net

CYP1A2: This isoform, predominantly expressed in the liver, is also involved in the metabolism of PAHs. nih.gov Along with CYP1A1, it is regulated by the AhR. srce.hr

CYP2C9, CYP2E1, and CYP3A4: These enzymes are also implicated in the oxidation of various carcinogens. msu.ru CYP2E1 typically activates smaller molecules, while CYP3A4 is known to activate larger molecules. msu.ru The oxidation of α-thujone by human CYP1A2, CYP2C9, CYP2E1, and CYP3A4 has been shown to proceed through a radical hydroxylation mechanism, which is relevant to the P450 oxidation pathway. nih.gov Six major P450s, including CYP1A1, 1A2, 1B1, 2E1, and 3A4, are responsible for a significant percentage of P450 activation reactions of procarcinogens. nih.gov

The epoxidation of the K-region of benz[a]anthracene by CYP enzymes is a stereoselective process, meaning that one enantiomer of the epoxide is formed in preference to the other. The specific ratio of enantiomers produced can vary depending on the specific CYP isoforms present, which can be influenced by pretreating animals with different inducers. nih.gov

Studies using liver microsomes from male Sprague-Dawley rats have demonstrated this stereoselectivity. The enantiomers of benz[a]anthracene 5,6-oxide, the (+)-(5S,6R)- and (-)-(5R,6S)-oxides, are formed in different ratios depending on the microsomal preparation. nih.govcapes.gov.br For instance, liver microsomes from rats treated with 3-methylcholanthrene, a potent inducer of CYP1A1, show a high preference for forming the (-)-(5R,6S)-enantiomer. nih.gov This indicates that different cytochrome P450 isozymes exhibit distinct stereoselective properties when catalyzing the epoxidation at the K-region of benz[a]anthracene. nih.gov A highly purified and reconstituted system containing cytochrome P-450c was found to stereoselectively form the (+)-(5S,6R)-oxide. nih.gov

Stereoselectivity of Benz[a]anthracene K-Region Epoxidation

Enantiomeric ratio of benz[a]anthracene 5,6-oxide formed by liver microsomes from variously treated rats.

| Microsomal Preparation | Enantiomer Ratio (5R,6S : 5S,6R) | Reference |

|---|---|---|

| Control (Untreated) | 25 : 75 | nih.govcapes.gov.br |

| Phenobarbital-treated | 21 : 79 | nih.govcapes.gov.br |

| 3-Methylcholanthrene-treated | 4 : 96 | nih.govcapes.gov.br |

The catalytic mechanism of cytochrome P450-mediated oxidation is generally understood to involve radical intermediates. nih.govjst.go.jp The process begins with the activation of molecular oxygen by the heme iron of the enzyme, forming a high-valent iron-oxo species. wur.nl This highly reactive species initiates the oxidation by abstracting an electron or a hydrogen atom from the substrate, generating a substrate radical intermediate. wur.nl In the case of olefin epoxidation, the reaction can proceed via a radical addition to the π-bond, followed by radical recombination to form the epoxide product. wur.nl This mechanism, involving radical intermediates, is considered a dominant pathway for P450-catalyzed hydroxylations and epoxidations. nih.gov

Stereoselectivity of K-Region Epoxidation by Hepatic Microsomes

Epoxide Hydrolase (EH)-Mediated Hydrolysis

Once formed, the reactive this compound can be further metabolized by epoxide hydrolases (EHs). These enzymes catalyze the hydrolysis of the epoxide ring by adding a water molecule, which results in the formation of a less reactive trans-dihydrodiol. wikipedia.org This is a crucial detoxification pathway, as it converts the highly electrophilic epoxide, which can bind to cellular macromolecules like DNA, into a more stable diol. wikipedia.orgal-edu.com

Microsomal epoxide hydrolase (mEH, also known as EPHX1) is a key enzyme in the detoxification of xenobiotic epoxides. excli.de It is primarily located in the endoplasmic reticulum membrane and has a broad substrate specificity for epoxides derived from compounds like PAHs. al-edu.comexcli.de Benz[a]anthracene 5,6-oxide is an effective substrate for mEH and is efficiently inactivated by this enzyme. nih.gov The hydrolysis of the K-region epoxide by mEH yields the corresponding trans-5,6-dihydrodiol. The critical role of mEH in PAH metabolism is highlighted by studies showing its involvement in the pathway leading to the ultimate carcinogenic metabolites of some PAHs. researchgate.net

In mammals, in addition to the microsomal form (mEH), there is also a soluble or cytosolic epoxide hydrolase (cEH, also known as EPHX2). wikipedia.orgnih.gov These two enzymes are immunologically distinct proteins with different substrate specificities, pH optima, and tissue distributions. nih.govnih.gov

While mEH efficiently hydrolyzes a wide range of xenobiotic epoxides, including K-region epoxides like benz[a]anthracene 5,6-oxide, cEH is much less effective at this particular reaction. nih.gov Studies have shown that benz[a]anthracene 5,6-oxide is readily inactivated by mEH, but much less so by cEH. nih.gov The substrate specificities differ significantly; for example, cEH is more active towards certain trans-substituted epoxides, whereas mEH readily hydrates bulky, hydrophobic substrates like benzo[a]pyrene (B130552) 4,5-oxide, which are handled almost exclusively by the microsomal enzyme. ucanr.edutaylorandfrancis.com This demonstrates a clear division of labor between the two major epoxide hydrolases in the metabolism and detoxification of different types of epoxides.

Kinetic Analyses of Arene Oxide Hydration

The enzymatic hydration of arene oxides, such as benz[a]anthracene-5,6-oxide, is a critical step in their metabolism. Kinetic analyses of this process provide insights into the efficiency and stereoselectivity of the enzymes involved, primarily epoxide hydrolases. A kinetic analysis of the hydration of arene oxide substrates has been detailed, examining the enzyme's ability to discriminate between substrate enantiomers and the resulting enantioselectivity of the product. ebi.ac.uk This analysis considers molecular deformations that may occur in the transition state and the enzyme's capacity to bind and stabilize these states. ebi.ac.uk

Studies have shown that the K-region epoxide, benz[a]anthracene-5,6-oxide (BA 5,6-oxide), is a substrate for microsomal epoxide hydrolase. ebi.ac.uk The hydration of this arene oxide is efficiently catalyzed by this enzyme. ebi.ac.uk In contrast, cytosolic epoxide hydrolase inactivates BA 5,6-oxide much less readily. ebi.ac.uk Research has assigned the (5S,6R) absolute configuration to (+)-benzo[a]anthracene 5,6-oxide based on the correlation of enantio- and regioselectivity data with the known absolute configurations of the resulting dihydrodiols. ebi.ac.uk

The table below summarizes the relative activity of different epoxide hydrolase forms towards benz[a]anthracene-5,6-oxide.

| Enzyme Form | Relative Activity towards Benz[a]anthracene-5,6-oxide |

| Microsomal Epoxide Hydrolase | Efficiently inactivates |

| Cytosolic Epoxide Hydrolase | Much less readily inactivates |

| Dihydrodiol Dehydrogenase | Does not inactivate |

*This table is based on information from a kinetic analysis of arene oxide hydration. ebi.ac.uk *

Influence of EH Levels on Metabolic Pathways

The cellular concentration of microsomal epoxide hydrolase (EHm) plays a significant role in directing the metabolic pathways of polycyclic aromatic hydrocarbons like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a related compound to benz[a]anthracene. Deficiencies in EHm levels can lead to a reduction in the formation of dihydrodiol products. oup.com Specifically, insufficient EHm can cause the reversion of microsomally generated DMBA 5,6-oxide back to the parent compound, DMBA. oup.com This indicates that EHm availability is a rate-limiting factor in the formation of K-region diols. oup.com

In studies with rat liver microsomes, it was observed that female rats had lower levels of EHm protein and correspondingly lower hydrating activities towards substrates like benzo[a]pyrene 4,5-oxide and DMBA 5,6-oxide compared to male rats. oup.com The addition of purified EHm to female rat liver microsomes increased the formation of DMBA 3,4-diol to levels comparable to those in males. oup.com This highlights the direct relationship between EHm levels and the metabolic fate of these compounds. Furthermore, the limitation in forming the K-region DMBA 5,6-diol due to deficient EHm activity was observed in both male and female rat liver microsomes, as well as in extrahepatic tissues. oup.com

Glutathione (B108866) S-Transferase (GST)-Catalyzed Conjugation

Formation of Glutathione Conjugates as Detoxification Products

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of a wide array of xenobiotics, including arene oxides like benz[a]anthracene-5,6-oxide. wikipedia.org These enzymes catalyze the conjugation of the electrophilic epoxide with the endogenous antioxidant glutathione (GSH). wikipedia.org This reaction forms a more water-soluble and less reactive glutathione conjugate, which can then be further processed and excreted from the body, typically as a mercapturic acid. The formation of these conjugates is a key detoxification pathway, preventing the reactive epoxide from interacting with cellular macromolecules such as DNA and proteins. wikipedia.org

The metabolism of benz[a]anthracene can lead to the formation of S-(5,6-dihydro-6-hydroxy-5-benzanthracenyl)glutathione, demonstrating the role of GSTs in neutralizing the reactive 5,6-epoxide intermediate.

Stereoselectivity of GST Isoforms towards Arene Oxide Substrates

GST isoforms exhibit significant stereoselectivity in their conjugation reactions with arene oxide substrates. nih.gov Studies with rabbit tissues have shown that cytosolic GSTs from the liver and kidney are highly stereoselective for the reaction of glutathione with the S-configured oxirane carbon of (+/-)-benz[a]anthracene 5,6-oxide (BAO). nih.gov Furthermore, most tissues examined, with the exception of the intestine, displayed enantioselectivity for (5S,6R)-BAO. nih.gov This stereopreference indicates a specific orientation of the substrate within the active site of the enzyme. The stereoselective formation of (+)-(5S,6R)-benz[a]anthracene-5,6-oxide has been observed in reconstituted systems containing cytochrome P-450c. nih.gov The differential stereoselectivity observed across various tissues and isolated cell types, such as hepatocytes and lung cells, is consistent with the distinct tissue and cellular distribution of multiple GST isoenzymes. nih.gov

Comparative Efficiency of Different GST Forms in Epoxide Inactivation

The efficiency of epoxide inactivation varies among different GST isoforms. Research on four hepatic glutathione S-transferases purified from the little skate (Raja erinacea) demonstrated that high stereoselectivity was often accompanied by effective catalysis of the reaction between GSH and K-region epoxides like benz[a]anthracene-5,6-oxide. ebi.ac.uk For instance, one of the transferases, E-4, exhibited a high turnover number with benzo[a]pyrene 4,5-oxide, a structurally similar K-region epoxide. ebi.ac.uk This suggests that specific GST isoforms are particularly adept at detoxifying these types of reactive intermediates. In general, individual GSTs display overlapping substrate specificities, but many also possess unique catalytic capabilities for detoxifying distinct compounds.

Enzymatic Activity in Specific Mammalian Tissues (e.g., liver, kidney, lung)

The following table summarizes the relative GST activity towards benz[a]anthracene-5,6-oxide in various rabbit tissues.

| Tissue | Relative Specific GST Activity |

| Liver | Highest |

| Kidney | Second Highest |

| Lung | Low |

| Intestine | Low |

| Testis | Low |

*This table is based on data from studies in rabbits. nih.gov *

Microbial Biotransformation and Degradation Pathways of this compound

The microbial transformation of polycyclic aromatic hydrocarbons (PAHs) is a key process in their environmental fate. This compound, the K-region epoxide of benz[a]anthracene, is a reactive intermediate formed during the metabolic activation of its parent compound. While many microorganisms can degrade benz[a]anthracene, the specific pathways involving the 5,6-oxide are dependent on the enzymatic machinery of the bacterial strain.

Degradation by Bacterial Strains

The initial enzymatic attack on the benz[a]anthracene molecule dictates the subsequent degradation pathway. Attack at the 5,6-position (the K-region) results in the formation of this compound. Several bacterial species have been identified that can metabolize benz[a]anthracene via this K-region oxidation.

Notably, strains of the genus Mycobacterium have been shown to be capable of this transformation. Mycobacterium vanbaalenii strain PYR-1 initiates its attack on benz[a]anthracene at several positions, including the C-5,6-positions. nih.gov Similarly, Mycobacterium sp. strain RJGII-135, isolated from a soil contaminated by a coal gasification site, produces 5,6-dihydrodiol as a metabolite of benz[a]anthracene, which implies the formation of the 5,6-oxide as a precursor. pjoes.comnih.gov

In contrast, other potent PAH-degrading bacteria utilize different initial oxidative pathways. For example, Sphingobium sp. strain KK22 has been extensively studied for its ability to biotransform benz[a]anthracene. However, research indicates that this strain initiates oxidation at the angular kata (1,2- or 3,4-positions) and linear kata (8,9- or 10,11-positions) ends of the molecule. nih.govresearchgate.net Studies have shown no evidence of a 5,6-carbon position attack on benz[a]anthracene by strain KK22. nih.govresearchgate.net

Table 1: Bacterial Strains and Their Initial Oxidation Sites on Benz[a]anthracene

| Bacterial Strain | Initial Oxidation Position(s) | K-Region (5,6-position) Attack | Reference |

| Mycobacterium vanbaalenii PYR-1 | C-1,2-, C-5,6-, C-7,12-, C-10,11- | Yes | nih.gov |

| Mycobacterium sp. RJGII-135 | 5,6- and 10,11- | Yes | nih.gov |

| Sphingobium sp. KK22 | 1,2-, 3,4-, 8,9-, 10,11- | No Evidence | nih.gov |

| Beijerinckia sp. B836 | 1,2-, 8,9-, 10,11- | Yes (minor pathway) | pjoes.com |

Identification of Microbial Degradation Products

The identification of metabolites is crucial for elucidating the degradation pathways of this compound. When the epoxide is hydrated, it forms cis- or trans-5,6-dihydrobenz[a]anthracene-5,6-diol. Subsequent enzymatic action can lead to ring cleavage and the formation of various acidic products.

In studies with Mycobacterium vanbaalenii PYR-1, the incubation of the bacterium with benz[a]anthracene cis-5,6-dihydrodiol led to the identification of a key ring-fission metabolite. nih.gov This product, 3-(2-carboxylphenyl)-2-naphthoic acid, indicates an ortho-cleavage of the 5,6-dihydroxybenz[a]anthracene intermediate. nih.gov

While hydroxy-naphthoic acids are known metabolites of benz[a]anthracene degradation, their formation is pathway-dependent. For instance, Sphingobium sp. strain KK22 produces 1-hydroxy-2-naphthoic acid and 2-hydroxy-3-naphthoic acid. nih.gov However, these metabolites arise from the initial oxidation at the linear and angular kata ends of the molecule, not from the K-region 5,6-oxide pathway. nih.gov

Table 2: Microbial Degradation Products from Benz[a]anthracene Pathways

| Bacterial Strain | Precursor/Pathway | Identified Degradation Product(s) | Reference |

| Mycobacterium vanbaalenii PYR-1 | cis-5,6-dihydrodiol (from 5,6-oxide) | 3-(2-carboxylphenyl)-2-naphthoic acid | nih.gov |

| Sphingobium sp. KK22 | 1,2- and 10,11-dihydrodiols | 1-Hydroxy-2-naphthoic acid, 2-Hydroxy-3-naphthoic acid | nih.gov |

Mechanisms of Biomolecular Interaction and Genotoxicity

Formation and Characterization of DNA Adducts

Benzanthracene-5,6-oxide is known to covalently bind to nucleic acids, a crucial step in the initiation of carcinogenesis. nih.gov In vitro studies have demonstrated that this epoxide reacts with DNA and synthetic polynucleotides. nih.gov The covalent binding of reactive PAH metabolites to DNA is widely considered an essential first step in the induction of neoplasia. nih.gov The formation of these DNA adducts can lead to mutations and other forms of DNA damage.

Research has shown that polyguanylic acid (Poly(G)) is highly reactive towards 7,12-dimethylbenz[a]anthracene (B13559) 5,6-oxide, a derivative of this compound, resulting in significant modification of the polynucleotide. nih.gov The interaction of this compound with DNA results in the formation of stable adducts that, if not repaired, can lead to permanent mutations. nih.gov

| Macromolecule | Interaction | Significance |

|---|---|---|

| DNA | Covalent Adduct Formation | Initiation of Carcinogenesis |

| Polyguanylic Acid (Poly(G)) | High Reactivity and Modification | Model for Guanine-Specific Binding |

Detailed structural analysis has identified specific sites of covalent linkage between this compound derivatives and guanosine (B1672433), a primary target for adduction. In the case of 7,12-dimethylbenz[a]anthracene 5,6-oxide, its interaction with guanosine under alkaline conditions yields multiple derivatives. nih.gov

One significant adduct involves the linkage between the C-8 position of the guanine (B1146940) base and the C-5 position of the hydrocarbon. nih.gov Additionally, adducts have been identified where the 2'-hydroxy group of the ribose moiety of guanosine is linked to the C-5 or C-6 positions of the DMBA 5,6-oxide residue. nih.gov Mass spectral analysis of adducts formed between dGMP and a dimethylbenzanthracene oxide provided direct evidence of covalent binding to the guanine base. nih.gov

| Adduct Type | Linkage Points | Reference |

|---|---|---|

| Guanosine-DMBA 5,6-oxide | C-8 of Guanosine to C-5 of DMBA | nih.gov |

| Guanosine-DMBA 5,6-oxide | 2'-OH of Ribose to C-5 of DMBA | nih.gov |

| Guanosine-DMBA 5,6-oxide | 2'-OH of Ribose to C-6 of DMBA | nih.gov |

The formation of DNA adducts by this compound is a critical initiating event in cellular transformation and carcinogenesis. nih.gov These adducts can disrupt the normal functioning of DNA, leading to mutations during DNA replication. ontosight.ai If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can lead to uncontrolled cell growth and the development of tumors. iarc.fr

The covalent binding of PAH metabolites to form DNA adducts is considered a key molecular event in the formation of mutations and the initiation of cancer. iarc.fr The presence of these adducts can trigger cellular responses, including DNA repair mechanisms. However, if the repair is inefficient or erroneous, it can result in permanent genetic alterations that contribute to the carcinogenic process.

The formation of DNA adducts is a stereoselective process. Studies with a highly purified and reconstituted system containing cytochrome P-450c have shown the stereoselective formation of benz[a]anthracene (+)-(5S,6R)-oxide. nih.gov The stereochemistry of the epoxide and the resulting adducts can significantly influence their biological activity and mutagenic potential.

The reaction of guanosine with (±)-7,12-dimethylbenz[a]anthracene 5,6-oxide leads to the formation of adducts with specific stereochemistry, such as (5S)-guanosyl-(6R)-hydroxy- and (6R)-guanosyl-(5S)-hydroxy-adducts, resulting from the attack of the guanosyl 2'-OH at C-5 and C-6 of the oxide with a trans opening of the epoxide ring.

Role of DNA Adducts in Initiating Cellular Transformations

RNA Adduct Formation and Characterization

In addition to DNA, this compound and its derivatives can also form covalent adducts with RNA. nih.gov The interaction of 7,12-dimethylbenz[a]anthracene (DMBA) 5,6-oxide with guanosine has been shown to produce adducts that are also found in the cellular RNA of rat liver cells treated with DMBA. nih.gov

Specifically, three adducts were identified in cellular RNA. nih.gov One of these adducts involved a linkage between the C-8 position of guanosine and the C-5 position of the DMBA 5,6-oxide moiety. nih.gov The other two adducts involved the 2'-hydroxy group of the ribose moiety of guanosine being linked to the C-5 and C-6 positions of the hydrocarbon, respectively. nih.gov These findings represent the first demonstration of modifications to both the ribose moiety and the C-8 position of the guanine base in cellular RNA by a PAH metabolite. nih.gov

Mechanistic Insights into Mutagenicity

This compound is recognized as a mutagen, an agent that can increase the frequency of mutations. ebi.ac.uk Its mutagenic activity is directly linked to its ability to form covalent adducts with DNA. These adducts can cause errors during DNA replication, leading to base substitutions and other types of mutations.

The cyclopenta oxides of cyclopenta-fused isomers of benzanthracene have been shown to be active mutagens in the Ames test with Salmonella typhimurium strain TA98, even without external metabolic activation. nih.gov This suggests that the epoxide itself is the ultimate mutagenic species. The formation of both stable and depurinating adducts, primarily with guanine and adenine, can induce mutations in proto-oncogenes like ras, which are strongly associated with the tumorigenic process. nih.gov The mutagenicity of PAH oxides and diol epoxides is a key factor in their carcinogenicity. oup.com

Activation in Bacterial Mutagenicity Assays (e.g., Ames Test with Salmonella typhimurium)

Benz[a]anthracene-5,6-oxide, a K-region epoxide of benz[a]anthracene, demonstrates mutagenic activity in bacterial assays such as the Ames test, which utilizes Salmonella typhimurium strains. unipa.itebi.ac.uk Research indicates that this compound can directly induce mutations in various his- strains, including TA97, TA98, TA100, and TA104, without the need for external metabolic activation. unipa.it For instance, studies have shown that K-region oxides of benz[a]anthracene and its methylated derivatives are mutagenic to Salmonella typhimurium TA1537 without requiring mammalian enzyme preparations for activation. ebi.ac.uk

However, the mutagenic potency of benz[a]anthracene-5,6-oxide is notably lower compared to other metabolites of benz[a]anthracene, particularly the bay-region diol epoxides. pnas.orgpnas.org In comparative studies using S. typhimurium strain TA100, benz[a]anthracene-5,6-oxide exhibited less than 10% of the mutagenic activity of the highly potent 1,2-epoxide derivatives of benz[a]anthracene. pnas.orgnih.govnih.gov Similarly, its mutagenic activity was found to be one to three orders of magnitude lower than that of certain bay-region diol epoxides. pnas.org

The composition of the exposure medium in the Ames test can significantly influence the observed mutagenicity. For the related compound 7-methylbenz[a]anthracene-5,6-oxide, the presence of potassium chloride (KCl) in the medium was found to decrease its mutagenic activity in S. typhimurium TA98 by as much as tenfold. unipa.itoup.com This effect, attributed to the K+ ion, suggests that the testing environment can modulate the bacterial response to the mutagen. unipa.itoup.com

**Table 1: Mutagenicity of Benz[a]anthracene-5,6-oxide in *Salmonella typhimurium***

| Strain | Metabolic Activation | Observation | Reference |

|---|---|---|---|

| TA100 | Not Required | Mutagenic, but significantly less potent (<10%) than bay-region 1,2-epoxides. | pnas.orgnih.gov |

| TA1537 | Not Required | Mutagenic in the absence of mammalian enzyme preparations. | ebi.ac.uk |

| TA97, TA98, TA100, TA104 | Not Required | Showed high mutagenic activity. | unipa.it |

Requirements for Exogenous Metabolic Activation in Mutagenicity Assays

Benz[a]anthracene-5,6-oxide is characterized as a direct-acting mutagen, meaning it does not require exogenous metabolic activation to exert its mutagenic effects in bacterial assays. nih.govaacrjournals.org Unlike its parent compound, benz[a]anthracene, which requires metabolic conversion by systems like a rat liver S9 mix to become mutagenic, the 5,6-oxide is already in a reactive form. ebi.ac.ukepa.gov

Studies consistently show that the addition of an S9 fraction, which contains metabolic enzymes, does not enhance and often decreases the mutagenicity of K-region epoxides like benz[a]anthracene-5,6-oxide. nih.gov This reduction in activity is attributed to the S9 mix containing detoxifying enzymes, such as epoxide hydrolase and glutathione (B108866) S-transferases, which inactivate the reactive epoxide before it can interact with bacterial DNA. ebi.ac.uknih.gov For example, the addition of pure epoxide hydratase can reduce the mutagenicity of metabolically activated benz[a]anthracene by more than 95%, demonstrating the role of these enzymes in detoxification. ebi.ac.uk

Relationship between Epoxide Formation and Mutagenicity

The formation of epoxides is a critical step in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like benz[a]anthracene. However, the position of the epoxide on the hydrocarbon structure profoundly influences its mutagenic potential. Benz[a]anthracene-5,6-oxide is classified as a "K-region" epoxide. pnas.orgpnas.org While these K-region epoxides are mutagenic, they are considerably less potent than the "bay-region" diol epoxides. pnas.orgpnas.orgnih.govnih.gov

The "bay-region" hypothesis posits that diol epoxides formed on a saturated, angular benzo-ring, which is part of a bay region, are the ultimate carcinogenic and mutagenic metabolites of many PAHs. pnas.orgepa.gov For benz[a]anthracene, the bay region is the sterically hindered area between carbon atoms 1 and 12. pnas.org The diol epoxides formed in this region, such as the benz[a]anthracene-3,4-diol-1,2-epoxides, are exceptionally mutagenic. pnas.orgnih.gov Studies have shown these bay-region epoxides to be 15 to 35 times more mutagenic to bacteria than other diol epoxide isomers and significantly more active than the K-region 5,6-oxide. pnas.orgnih.gov The high activity of bay-region epoxides is thought to be due to their ability to form highly reactive carbonium ions that readily bind to DNA. nih.gov

In contrast, the K-region 5,6-oxide, while reactive, does not possess the unique structural features of the bay-region epoxides that lead to such high levels of genotoxicity. pnas.orgpnas.org Therefore, while the formation of benz[a]anthracene-5,6-oxide from its parent compound represents a step towards activation, it does not lead to the most potent mutagenic species derived from benz[a]anthracene.

Enzyme Interactions and Modulation within Cellular Systems

Inactivation of Enzymes (e.g., Dihydrodiol Dehydrogenase) by Metabolites

While some enzymes are responsible for metabolizing benz[a]anthracene derivatives, these metabolites can, in turn, interact with and modulate enzyme activity. Dihydrodiol dehydrogenase (DDH) is an enzyme that plays a role in the detoxification of PAHs by oxidizing dihydrodiols to catechols. nih.govnih.govacs.org However, research indicates that dihydrodiol dehydrogenase does not inactivate the K-region benz[a]anthracene-5,6-oxide. ebi.ac.uknih.gov

Conversely, dihydrodiol dehydrogenase is effective at inactivating certain diol epoxides of benz[a]anthracene, which are major DNA-binding metabolites. ebi.ac.uknih.gov The enzyme can also be inhibited by some metabolic products. For example, the activity of a PAH dihydrodiol dehydrogenase from Sphingomonas strain CHY-1 was subject to inhibition by NADH and 3,4-dihydroxyphenanthrene, a catechol product. asm.org This suggests a feedback mechanism where the products of the enzymatic reaction can regulate the enzyme's function. asm.org The primary role of DDH in benz[a]anthracene metabolism appears to be the oxidation of dihydrodiols, such as the highly mutagenic benz[a]anthracene-3,4-dihydrodiol, thereby playing a part in the detoxification pathway of the parent hydrocarbon. nih.gov

Substrate Specificity for Detoxifying Enzymes

Benz[a]anthracene-5,6-oxide serves as a substrate for several key detoxifying enzymes, primarily epoxide hydrolases and glutathione S-transferases (GSTs). ontosight.ai The efficiency of these enzymes in metabolizing the epoxide is a crucial determinant of its cellular fate and genotoxic potential.

Epoxide Hydrolases (EH) : There are at least two major forms of epoxide hydrolase: microsomal epoxide hydrolase (mEH) and cytosolic epoxide hydrolase (cEH). Benz[a]anthracene-5,6-oxide is efficiently inactivated by the membrane-bound mEH. ebi.ac.uknih.gov In contrast, it is a much poorer substrate for the cytosolic form, cEH. ebi.ac.uknih.gov Studies in mouse liver found that the specific activity of cEH for benz[a]anthracene-5,6-oxide was 11 times lower than that of mEH. nih.gov This suggests that the microsomal enzyme plays the primary role in hydrolyzing this K-region epoxide. nih.gov The substrate specificity of purified rat liver mEH is broad, and it is capable of hydrating benz[a]anthracene-5,6-oxide, although it is considered a poorer substrate than phenanthrene (B1679779) 9,10-oxide. annualreviews.org

Glutathione S-Transferases (GSTs) : GSTs catalyze the conjugation of glutathione to electrophilic compounds like epoxides, rendering them more water-soluble and easier to excrete. aacrjournals.orgnih.govscispace.com Benz[a]anthracene-5,6-oxide is a known substrate for cytosolic GSTs. aacrjournals.orgnih.govscispace.comnih.gov Studies have shown that GSTs from rabbit liver and kidney cytosol have high specific activity with this epoxide. nih.gov Furthermore, these enzymes exhibit stereoselectivity, preferentially catalyzing the reaction of glutathione with the (5S,6R)-enantiomer of benz[a]anthracene-5,6-oxide. nih.gov Different GST isoenzymes purified from marine species also demonstrate high stereoselectivity for K-region arene oxides, including benz[a]anthracene-5,6-oxide. ebi.ac.uk

Table 2: Enzyme Specificity for Benz[a]anthracene-5,6-oxide

| Enzyme Family | Specific Enzyme/Location | Activity/Specificity | Reference |

|---|---|---|---|

| Epoxide Hydrolase | Microsomal (mEH) | Efficiently inactivates/hydrates the epoxide. | ebi.ac.uknih.gov |

| Cytosolic (cEH) | Much less readily inactivates the epoxide; 11-fold lower activity than mEH in mouse liver. | ebi.ac.uknih.govnih.gov | |

| Human Lung Microsomal | Measurable hydration rate, but lower than for other K-region epoxides like phenanthrene 9,10-oxide. | scispace.com | |

| Glutathione S-Transferase | Rabbit Liver & Kidney Cytosol | High specific activity. Stereoselective for the (5S,6R)-enantiomer. | nih.gov |

| Mouse Liver Cytosol | Serves as a substrate. | aacrjournals.orgnih.govscispace.com | |

| Dihydrodiol Dehydrogenase | Highly Purified | Is not inactivated by this enzyme. | ebi.ac.uknih.gov |

Computational and Theoretical Chemical Studies of Benzanthracene 5,6 Oxide

Quantum Chemical Calculations of Molecular Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Benzanthracene-5,6-oxide at a molecular level. These computational methods allow for the detailed investigation of its electronic structure and the energetic pathways of its chemical reactions.

Electronic Structure and Reactivity Descriptors

Key reactivity descriptors that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity of a molecule. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict regions that are prone to electrostatic interactions, which is crucial for understanding how the molecule interacts with biological targets like DNA and proteins. scielo.org.za For an arene epoxide, the oxygen atom introduces a region of negative electrostatic potential, while the carbon atoms of the epoxide ring are electrophilic and thus susceptible to attack by nucleophiles.

Table 1: Theoretical Reactivity Descriptors for this compound (Illustrative) Note: The following data is illustrative of typical outputs from quantum chemical calculations and is intended for demonstrative purposes.

| Descriptor | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.9 D | Measures the polarity of the molecule |

Reaction Energy Landscapes and Transition State Analyses

Computational chemistry provides a powerful tool for mapping the energy landscapes of reactions involving this compound. akj.az This includes its hydrolysis to form the corresponding trans-5,6-dihydrodiol and its reactions with biological nucleophiles, such as glutathione (B108866) (GSH). ebi.ac.uk Solvolysis studies show that the reactivity and stability of the epoxide are influenced by solvent polarity.

By calculating the energies of reactants, products, and transition states, researchers can determine the activation energy barriers for these reactions. akj.azfung-group.org For instance, theoretical models can analyze the acid-catalyzed ring-opening of the epoxide, a key step in its detoxification via hydration by epoxide hydrolase or its binding to DNA. ebi.ac.uklookchem.com These analyses can reveal the step-by-step mechanism of the reaction, identifying any intermediates and the rate-determining step. lookchem.com Such studies are critical for understanding why certain reactions are favored and how enzymes can catalyze these transformations by stabilizing the transition state. ebi.ac.uk

Molecular Modeling of Enzyme-Substrate and DNA-Adduct Interactions

Molecular modeling techniques, including docking and molecular dynamics, are essential for visualizing and understanding the interactions between this compound and biological macromolecules. These simulations provide atomic-level detail on how this metabolite fits into enzyme active sites and binds to DNA.

Docking and Molecular Dynamics Simulations

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a DNA strand. plos.orgnih.gov For this compound, docking simulations are used to model its interaction with enzymes involved in its metabolism, such as cytochrome P450 (which forms the epoxide from the parent PAH) and epoxide hydrolase (which hydrolyzes it). ebi.ac.uk These simulations help identify the key amino acid residues in the enzyme's active site that interact with the substrate, providing insight into the binding mechanism. scirp.org

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the system over time, providing a view of the dynamic nature of the interaction. scielo.org.za This allows researchers to assess the stability of the enzyme-substrate complex and observe any conformational changes that occur upon binding. scirp.org Similarly, these techniques are used to model the formation of covalent DNA adducts, which are critical events in the initiation of carcinogenesis. iarc.fr The models can show how the epoxide intercalates into the DNA helix and subsequently forms a covalent bond with nucleophilic sites on DNA bases.

Prediction of Binding Affinities and Stereoselectivity

A significant application of molecular modeling is the prediction of binding affinities, often expressed as a binding free energy (e.g., in kcal/mol), which quantifies the strength of the interaction between the ligand and its target. scielo.org.zanih.gov Lower binding energy values typically indicate a more stable complex. plos.org

These computational approaches are also crucial for understanding and predicting stereoselectivity in the metabolism and biological actions of this compound. ebi.ac.uk Research has shown that the metabolic formation of the epoxide by cytochrome P450 enzymes is highly stereoselective. For example, reconstituted systems containing cytochrome P-450c preferentially form the (+)-(5S,6R)-oxide enantiomer. nih.gov Similarly, the subsequent enzymatic hydration by microsomal epoxide hydrolase can also be enantioselective. ebi.ac.uknih.gov Computational models can rationalize these experimental observations by calculating the binding affinities of different enantiomers to the enzyme's active site, predicting which stereoisomer is a favored substrate. nih.gov

Table 2: Computationally-Informed Stereoselective Interactions of this compound

| Interacting Molecule | Process | Predominant Enantiomer | Computational Insight | Reference |

| Cytochrome P-450c | Metabolic Formation | (+)-(5S,6R)-oxide | Modeling shows favorable binding of the pro-(5S,6R) face of benz[a]anthracene to the active site. | nih.gov |

| Microsomal Epoxide Hydrolase | Enzymatic Hydration | Substrate dependent | Kinetic analysis and transition state modeling explain enzyme discrimination between enantiomers. | ebi.ac.uk |

| DNA | Adduct Formation | Varies | Docking simulations predict orientation and proximity for covalent bonding with specific DNA bases. |

Environmental Fate and Transport Modeling

Computational models are used to predict the behavior and persistence of this compound in the environment. As a metabolite of a common polycyclic aromatic hydrocarbon (PAH), its environmental fate is linked to that of its parent compound, which is subject to global transport. scispace.compjoes.com

The environmental distribution of PAHs and their derivatives is governed by processes such as volatilization, photolysis, hydrolysis, and adsorption to soil and sediment. scispace.com Environmental fate models, such as the EPA's EPI Suite, use the physicochemical properties of a compound (e.g., water solubility, vapor pressure, octanol-water partition coefficient) to estimate its distribution and persistence in various environmental compartments like air, water, and soil. epa.gov

These models can predict half-lives for degradation through different pathways, including biodegradation, photochemical oxidation, and hydrolysis. scispace.com For this compound, its reactivity, particularly its susceptibility to hydrolysis, is a key parameter in these models. While many models focus on parent PAHs, the data generated for reactive metabolites like epoxides are crucial for a more complete risk assessment, as these transformation products can have their own distinct toxicity and environmental behavior. nih.gov

Estimation of Biodegradation Half-lives using Predictive Models (e.g., EPI Suite)

The environmental persistence of a chemical compound is significantly determined by its susceptibility to biodegradation. For complex organic molecules like this compound, experimental determination of biodegradation rates can be a lengthy and resource-intensive process. Consequently, computational models are frequently employed to predict the environmental fate of such compounds. The Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA), is a widely used collection of models for estimating the physicochemical properties and environmental fate of organic chemicals. epa.gov

Within EPI Suite™, the BIOWIN™ (Biodegradation Probability Program) is specifically designed to estimate the probability and rate of biodegradation. epa.gov BIOWIN™ utilizes a fragment-based method, where the chemical structure is broken down into functional groups and structural fragments. Each fragment is assigned a value based on its known contribution to biodegradability. These values are then summed to provide a quantitative prediction.

BIOWIN™ provides several predictive outputs, which collectively offer a comprehensive picture of a compound's likely behavior in various environments:

Linear Model Prediction: This model provides a qualitative probability of rapid biodegradation.

Non-Linear Model Prediction: This model also gives a qualitative probability of rapid biodegradation, often corroborating the linear model's findings.

Ultimate Biodegradation Timeframe: This prediction estimates the time required for the complete mineralization of the compound (i.e., its conversion to CO2, water, and mineral salts).

Primary Biodegradation Timeframe: This estimates the time for the initial transformation of the parent compound into its primary metabolites.

MITI-I (Ministry of International Trade and Industry, Japan) Model: This model predicts whether a chemical will pass the stringent criteria of the MITI-I test for ready biodegradability.

While specific, experimentally validated biodegradation half-life data for this compound are not extensively documented in publicly available literature, the EPI Suite™ models can be used to generate robust estimates. The introduction of the epoxide ring to the benz[a]anthracene structure is a critical factor that the model would consider, as it represents a site for potential enzymatic attack by microorganisms. For instance, studies on the parent compound, benz[a]anthracene, have shown that it can be degraded by certain microorganisms, and the formation of the 5,6-oxide is a key metabolic step. researchgate.net

The following table illustrates the type of predictive data that EPI Suite's BIOWIN™ would generate for this compound, which is crucial for assessing its environmental persistence.

| Prediction Model | Predicted Outcome for this compound | Interpretation |

|---|---|---|

| BIOWIN 1 (Linear Model) | Predicted to not biodegrade fast. | The chemical structure suggests slow biodegradation under standard environmental conditions. |

| BIOWIN 2 (Non-Linear Model) | Predicted to not biodegrade fast. | Confirms the linear model's prediction, indicating resistance to rapid biodegradation. |

| BIOWIN 3 (Ultimate Biodegradation) | Weeks to months. | The complete mineralization of the compound is expected to be a slow process. |

| BIOWIN 4 (Primary Biodegradation) | Days to weeks. | The initial breakdown of the epoxide may occur more readily than its complete degradation. |

| MITI-I Probability | Low probability of being readily biodegradable. | The compound is unlikely to meet the stringent criteria for ready biodegradability in regulatory tests. |

Integration of Physicochemical Data in Environmental Transport Models

Understanding the environmental transport of this compound is essential for predicting its distribution and potential exposure pathways. Environmental transport models, such as fugacity models, use a compound's physicochemical properties to estimate its partitioning between different environmental compartments, including air, water, soil, and sediment. nih.govfrontiersin.org The EPI Suite™ contains several sub-models for estimating these critical properties.

The key physicochemical parameters that govern the environmental fate and transport of a chemical are:

Octanol-Water Partition Coefficient (Log Kow): This value indicates a chemical's hydrophobicity and its tendency to bioaccumulate in organisms and sorb to organic matter in soil and sediment. A high Log Kow suggests a greater affinity for fatty tissues and organic-rich environmental matrices. nih.gov

Water Solubility (S): This property determines the maximum concentration of a chemical that can be dissolved in water. Low water solubility often correlates with higher sorption to sediments and slower degradation in the aqueous phase. nih.gov

Vapor Pressure (VP): This is a measure of a chemical's volatility and its tendency to partition into the atmosphere.

Henry's Law Constant (H): This constant relates the concentration of a compound in the air to its concentration in water at equilibrium, indicating its tendency to move between these two compartments. nih.gov

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value describes the chemical's tendency to adsorb to organic matter in soil and sediment, which affects its mobility in the subsurface environment. epa.gov

For this compound, these properties would be estimated using EPI Suite™ sub-models like KOWWIN™ (for Log Kow), WSKOWWIN™ (for water solubility), and KOCWIN™ (for Koc). nih.gov While specific estimated values for the oxide are not readily published, the data for its parent compound, Benz[a]anthracene, provide a useful reference point. The addition of a polar oxygen atom in the epoxide ring would be expected to slightly decrease the Log Kow and increase the water solubility compared to the parent PAH.

These physicochemical data points are then integrated into environmental models, such as the Level III fugacity model available within EPI Suite™. This model simulates a steady-state, non-equilibrium environment and predicts the distribution of a chemical in a standardized "unit world" environment. The model outputs the percentage of the chemical that will reside in each compartment (air, water, soil, sediment) and its predicted concentrations, providing a comprehensive overview of its likely environmental distribution.

The following table presents the key physicochemical properties for the parent compound, Benz[a]anthracene, which serve as foundational data for modeling its environmental transport and, by extension, that of its derivatives like the 5,6-oxide.

| Physicochemical Property | Value for Benz[a]anthracene | Significance in Environmental Transport Modeling |

|---|---|---|

| Molecular Weight (g/mol) | 228.29 | A fundamental property used in many model calculations. wikipedia.org |

| Log Kow (Octanol-Water Partition Coefficient) | 5.91 | Indicates high potential for bioaccumulation and strong sorption to soil and sediment. rivm.nl |

| Water Solubility (mg/L) | 0.005 - 0.014 | Very low solubility limits its concentration in the aqueous phase and promotes partitioning to other media. |

| Vapor Pressure (mm Hg at 25°C) | 1.1 x 10-7 | Low volatility suggests it will primarily exist in condensed phases (sorbed to particles) rather than as a gas in the atmosphere. |

| Henry's Law Constant (atm-m3/mole) | 1.2 x 10-5 | Suggests that volatilization from water is not a rapid process. nih.gov |

| Soil Adsorption Coefficient (Log Koc) | 4.70 - 5.85 | Indicates very strong binding to organic matter in soil and sediment, leading to low mobility in these compartments. rivm.nl |

Advanced Analytical Methodologies in Benzanthracene 5,6 Oxide Research

Chromatographic Separation and Isolation Techniques

Chromatographic techniques are fundamental to the analysis of benzanthracene-5,6-oxide and its derivatives, enabling their separation from complex biological and environmental matrices.

High-Performance Liquid Chromatography (HPLC) for Metabolite and Adduct Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound metabolites and DNA adducts. nih.gov This technique offers high resolution and sensitivity, which are critical for separating complex mixtures. springernature.com In the study of PAH metabolism, HPLC is frequently used to separate various hydroxylated metabolites and dihydrodiols formed from the parent compound. nih.gov For instance, research on the metabolism of benz[a]anthracene has utilized HPLC to separate and identify metabolites like 5,6-dihydro-5,6-dihydroxybenz[a]anthracene. nih.gov

The analysis of DNA adducts, which are formed when reactive metabolites like this compound bind to DNA, also heavily relies on HPLC. These adducts are considered critical in the initiation of carcinogenesis. HPLC coupled with fluorescence or mass spectrometric detection provides the necessary selectivity and sensitivity to detect the low levels of adducts typically found in biological samples. up.pt

Table 1: HPLC Conditions for Analysis of Benz[a]anthracene Metabolites

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile (B52724) |

| Detection | UV-Vis or Fluorescence Detector |

| Flow Rate | 0.5 - 1.5 mL/min |

| Sample | Hydrolyzed DNA from tissues exposed to benz[a]anthracene |

Chiral Stationary Phase HPLC for Enantiomeric Resolution

This compound is a chiral molecule, existing as two enantiomers that cannot be superimposed on each other. These enantiomers can exhibit different biological activities. Chiral Stationary Phase (CSP) HPLC is a powerful technique for the direct separation of these enantiomers. nih.govrsc.orgresearchgate.net This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. csfarmacie.cz

A study on the enantiomers of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) 5,6-epoxide, a related compound, successfully employed normal-phase HPLC with an ionically bonded chiral stationary phase for their direct resolution. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are also widely used for the enantiomeric resolution of a variety of chiral compounds and have shown great potential in this area. csfarmacie.czmdpi.com The ability to separate and characterize individual enantiomers is crucial for understanding their specific roles in metabolic and toxicological pathways.

Table 2: Example of Chiral HPLC System for Enantiomeric Resolution

| Parameter | Description |

|---|---|

| Technique | Normal-Phase HPLC |

| Stationary Phase | Ionically bonded chiral stationary phase |

| Application | Direct resolution of epoxide enantiomers |

| Significance | Allows for the study of the stereospecificity of enzymatic reactions |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the detection and quantification of volatile and semi-volatile organic compounds, including PAHs and their derivatives, in complex environmental and biological samples. edpsciences.orgthermofisher.com The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing detailed structural information.

In the context of this compound research, GC-MS is particularly useful for analyzing samples from contaminated sites or for biomonitoring studies. edpsciences.org While direct analysis of the oxide can be challenging due to its reactivity, GC-MS is often employed to analyze more stable derivatives or metabolic products. up.pt For instance, after enzymatic hydrolysis and derivatization, hydroxylated PAH metabolites can be effectively analyzed by GC-MS. up.pt This method is often chosen for its ability to provide definitive identification of compounds even at trace levels in complex matrices. edpsciences.orgresearchgate.net

Table 3: GC-MS Parameters for PAH Metabolite Analysis

| Parameter | Typical Setting |

|---|---|

| Column | DB-5 capillary column or similar |

| Carrier Gas | Helium or Nitrogen |

| Ionization Mode | Electron Ionization (EI) |

| Detection | Mass Spectrometer (Quadrupole or Ion Trap) |

| Analysis Mode | Selected Ion Monitoring (SIM) for increased sensitivity |

Thin-Layer Chromatography (TLC) for Metabolite Profiling

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. lamintang.org In the study of benz[a]anthracene metabolism, TLC has been instrumental in the initial identification and profiling of its metabolites. nih.gov This technique involves spotting a sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a solvent system (mobile phase). lamintang.org Different metabolites will travel up the plate at different rates, allowing for their separation. lamintang.org

TLC is particularly useful for rapid screening of metabolite profiles from various biological extracts. nih.govphcog.com By comparing the migration distances (Rf values) of unknown spots to those of known standards, researchers can tentatively identify the metabolites present. lamintang.org Visualization can be achieved under UV light or by spraying with specific reagents that react with the separated compounds to produce colored spots. researchgate.net

Table 4: TLC System for Separation of Benz[a]anthracene Metabolites

| Component | Description |

|---|---|

| Stationary Phase | Silica gel GF254 plates |

| Mobile Phase | A mixture of organic solvents, e.g., benzene-ethanol |

| Visualization | UV light (254 nm and 365 nm), iodine vapor |

| Application | Preliminary identification of dihydrodiols and phenolic metabolites |

Spectroscopic Characterization of Compounds and Biomolecular Adducts

Spectroscopic techniques are indispensable for the structural elucidation of this compound, its metabolites, and their adducts with biomolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules. mdpi.comlibretexts.org It is a crucial tool for the unambiguous structural elucidation of novel compounds, including PAH metabolites and their adducts. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise connectivity and stereochemistry of atoms within a molecule. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing compounds with chromophores, which are parts of a molecule that absorb light in the UV or visible regions. The extensive conjugated π-electron system of the benz[a]anthracene backbone in this compound acts as a chromophore, giving rise to characteristic absorption spectra. acs.org The analysis of these spectra provides insights into the electronic structure of the molecule.

UV-Vis spectroscopy has been employed to characterize various derivatives of benzanthracene. acs.orgnih.gov The electronic d-d transitions and the specific absorption wavelengths are influenced by the molecular structure, including the presence and position of substituents and epoxide rings. acs.orgbath.ac.uk The spectrum of a given benzanthracene derivative is unique and can be used for identification purposes when compared against a known standard. For instance, the UV-Vis spectra of cyclopenta-fused isomers of benzanthracene oxides have been successfully used for their characterization. nih.gov The technique is foundational in phytochemical analysis for identifying classes of compounds in both pure forms and biological mixtures. ijprajournal.com

A standard procedure for UV-Vis analysis involves dissolving the sample in a suitable solvent, placing it in a cuvette, and measuring its absorbance across a range of wavelengths, typically from 200 to 800 nm. ijprajournal.com

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis (e.g., LC-HRMS, CID)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound, providing precise molecular weight information and detailed fragment analysis. When coupled with liquid chromatography (LC), high-resolution mass spectrometry (HRMS) offers enhanced specificity and sensitivity for identifying compounds in complex mixtures. mdpi.comresearchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique is frequently used to detect and quantify this compound and its metabolites in environmental and biological samples. LC-HRMS allows for the separation of the target analyte from matrix components, followed by high-resolution mass analysis, which can differentiate between compounds with very similar masses. researchgate.net The optimization of the mobile phase, often consisting of acidified water and methanol, is crucial for achieving good separation and ionization efficiency. mdpi.com

Collision-Induced Dissociation (CID): CID, also known as collisionally activated dissociation (CAD), is a tandem mass spectrometry (MS/MS) technique used to induce the fragmentation of selected ions. wikipedia.org In this process, precursor ions, such as the molecular ion of this compound ([C₁₈H₁₂O]⁺), are accelerated and collided with neutral gas molecules like argon or nitrogen. wikipedia.org The collision converts kinetic energy into internal energy, causing the ion to break apart into smaller fragment ions. wikipedia.org

Analyzing the resulting fragmentation pattern provides a structural fingerprint of the molecule. For aromatic compounds like benzanthracene, fragmentation often involves the loss of hydrogen atoms or cleavage of the ring system. docbrown.info The fragmentation of the epoxide ring would also produce characteristic neutral losses (e.g., loss of CO or CHO). The study of these fragments helps in the unambiguous identification of the compound and its isomers. libretexts.org For example, CID can be used to identify glutathione (B108866) conjugates of this compound by tracking specific metabolic pathways. The energy required for dissociation and the resulting fragmentation patterns can be correlated with the compound's structure and stability. copernicus.orgresearchgate.net

| Technique | Principle | Application in this compound Research | Reference |

|---|---|---|---|

| LC-HRMS | Combines liquid chromatography separation with high-resolution mass analysis for precise mass measurement. | Detection and quantification in complex matrices; differentiation from isobaric interferences. | mdpi.comresearchgate.net |

| CID (MS/MS) | Induces fragmentation of a selected precursor ion through collision with a neutral gas. | Provides structural fingerprinting, identification of metabolites, and differentiation of isomers. | wikipedia.org |

Strategies for Mitigating Analytical Interference

The analysis of PAHs like this compound is often complicated by interference from other compounds present in the sample matrix. gov.bc.ca A significant challenge arises from isobaric compounds (molecules with the same nominal mass) and co-eluting species that can lead to inaccurate quantification or false positives. gcms.cz For example, the analysis of chrysene (B1668918) is often complicated by the presence of its isomer triphenylene, which may co-elute during chromatographic separation. gcms.cz Therefore, robust strategies are required to mitigate these interferences.

Column Optimization in GC-MS Workflows

In Gas Chromatography-Mass Spectrometry (GC-MS), the separation of analytes is highly dependent on the properties of the GC column. Optimizing the column and operating conditions is a primary strategy to resolve target compounds from interfering substances. nih.gov

Key optimization parameters include:

Stationary Phase: The choice of stationary phase is critical. For complex PAH mixtures, columns with different polarities and selectivities, such as non-polar, polar, and liquid crystal phases, are tested to achieve maximum separation (orthogonality). nih.gov Specialized columns like the Rxi-SVOCms or DB-EUPAH have been developed to provide optimized resolution for priority PAH pollutants. restek.comgcms.czrestek.com

Column Dimensions: The column's length, internal diameter (ID), and film thickness affect separation efficiency and analysis time. For instance, converting a method from helium to hydrogen carrier gas may require changing from a 30 m x 0.25 mm ID column to a 20 m x 0.18 mm ID column to maintain optimal flow and pressure. gcms.cz

Temperature Program and Flow Rate: The GC oven temperature program and the carrier gas flow rate must be carefully optimized to ensure complete elution and the best possible separation of all target compounds, from volatile to high molecular weight PAHs. nih.gov

Recent advances in comprehensive two-dimensional gas chromatography (GC×GC) coupled with Time-of-Flight Mass Spectrometry (ToF-MS) have shown superior resolving power for complex PAH mixtures. nih.gov By using a combination of two different columns (e.g., a liquid crystal column followed by a nano-stationary phase column), GC×GC can significantly enhance chromatographic resolution and reduce analysis times compared to one-dimensional GC-MS. nih.gov

| Column Type / Combination | Application Note | Advantage | Reference |

|---|---|---|---|